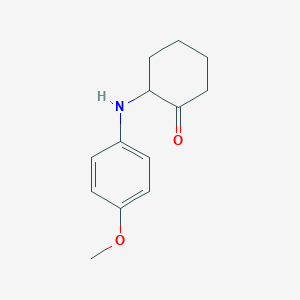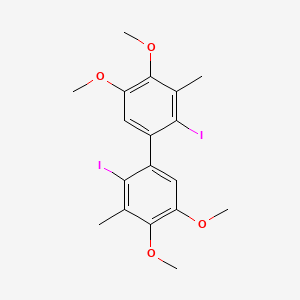![molecular formula C7H6O4 B11941922 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione CAS No. 61699-85-2](/img/structure/B11941922.png)
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxabicyclo[520]non-1(7)-ene-8,9-dione is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms and a double bond within a nine-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione can be achieved through several methods. One common approach involves the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst. The product is then subjected to acid-catalyzed cyclization to construct the desired bicyclic skeleton . Another method involves the reduction of its cis-8-bromo derivative using tributyltin hydride generated in situ from bis(tributyltin) oxide and polymethylhydrogen siloxane .
Industrial Production Methods
While specific industrial production methods for 2,6-Dioxabicyclo[52
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tributyltin hydride, and catalysts such as chiral anionic catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the cis-8-bromo derivative yields the corresponding reduced bicyclic compound .
Applications De Recherche Scientifique
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent and other medicinal uses.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dioxabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size and oxygen placement.
7,8-Dioxabicyclo[4.2.1]nonane: A compound with a different ring system but similar functional groups.
Spiro[5.5]undecane derivatives: Compounds with similar bicyclic structures but different functional groups and applications.
Uniqueness
2,6-Dioxabicyclo[520]non-1(7)-ene-8,9-dione is unique due to its specific ring system and the presence of two oxygen atoms within the bicyclic structure
Propriétés
Numéro CAS |
61699-85-2 |
|---|---|
Formule moléculaire |
C7H6O4 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2,6-dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione |
InChI |
InChI=1S/C7H6O4/c8-4-5(9)7-6(4)10-2-1-3-11-7/h1-3H2 |
Clé InChI |
UENHXZSHDQINTN-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C(=O)C2=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)





![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)



